molecular formula C13H9BrClNO2 B13935211 6-(3-Bromo-2-chlorophenyl)-2-methoxynicotinaldehyde

6-(3-Bromo-2-chlorophenyl)-2-methoxynicotinaldehyde

Cat. No.: B13935211
M. Wt: 326.57 g/mol
InChI Key: IBLUUUWDTBKEIH-UHFFFAOYSA-N
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Description

6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, a methoxy group on the pyridine ring, and an aldehyde functional group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde typically involves multi-step chemical reactionsThe final step involves the formation of the aldehyde group through oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Key steps include the controlled addition of bromine and chlorine to the phenyl ring and the use of specific catalysts to facilitate the formation of the aldehyde group .

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms on the phenyl ring can enhance its reactivity and binding affinity to biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde is unique due to the combination of its functional groups and the specific positions of the bromine and chlorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C13H9BrClNO2

Molecular Weight

326.57 g/mol

IUPAC Name

6-(3-bromo-2-chlorophenyl)-2-methoxypyridine-3-carbaldehyde

InChI

InChI=1S/C13H9BrClNO2/c1-18-13-8(7-17)5-6-11(16-13)9-3-2-4-10(14)12(9)15/h2-7H,1H3

InChI Key

IBLUUUWDTBKEIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C2=C(C(=CC=C2)Br)Cl)C=O

Origin of Product

United States

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